molecular formula C22H17FN2O3 B11368316 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide

Cat. No.: B11368316
M. Wt: 376.4 g/mol
InChI Key: QFJARFSGTNXJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide is a complex organic compound that features a benzoxazole moiety, a phenyl group, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog with similar structural features but lacking the fluorophenoxy group.

    Benzimidazole: An analog where the oxygen in the benzoxazole ring is replaced by nitrogen.

    Benzothiazole: An analog where the oxygen in the benzoxazole ring is replaced by sulfur.

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a promising candidate for further research in medicinal chemistry and material science.

Properties

Molecular Formula

C22H17FN2O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C22H17FN2O3/c1-14(27-19-8-4-2-6-17(19)23)21(26)24-16-12-10-15(11-13-16)22-25-18-7-3-5-9-20(18)28-22/h2-14H,1H3,(H,24,26)

InChI Key

QFJARFSGTNXJOA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.